molecular formula C48H68N12O19 B12399245 Prmt5-IN-22

Prmt5-IN-22

Cat. No.: B12399245
M. Wt: 1117.1 g/mol
InChI Key: SWPUUXFRWUEJTO-XIVWULQASA-N
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Description

Prmt5-IN-22 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases by disrupting these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Prmt5-IN-22 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on histones and other proteins, leading to alterations in gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Prmt5-IN-22 can be compared with other PRMT5 inhibitors, such as:

Uniqueness of this compound

This compound is unique in its specific binding affinity and selectivity towards PRMT5, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and mechanism of action differentiate it from other PRMT5 inhibitors .

Similar Compounds

Properties

Molecular Formula

C48H68N12O19

Molecular Weight

1117.1 g/mol

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14R)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-amino-3-oxopropyl]propanedioic acid

InChI

InChI=1S/C48H68N12O19/c1-22(2)37(58-45(72)34-11-8-18-59(34)24(4)61)46(73)54-29-10-7-5-6-9-28(41(68)57-33(21-36(63)64)43(70)51-23(3)39(66)55-31(38(50)65)20-27(47(74)75)48(76)77)52-44(71)32(19-25-12-14-26(15-13-25)60(78)79)56-42(69)30(53-40(29)67)16-17-35(49)62/h12-15,22-23,27-34,37H,5-11,16-21H2,1-4H3,(H2,49,62)(H2,50,65)(H,51,70)(H,52,71)(H,53,67)(H,54,73)(H,55,66)(H,56,69)(H,57,68)(H,58,72)(H,63,64)(H,74,75)(H,76,77)/t23-,28-,29+,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

SWPUUXFRWUEJTO-XIVWULQASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)C

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCC(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C3CCCN3C(=O)C

Origin of Product

United States

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